4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms attached to the thiophene ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dichlorothiophene with a suitable butanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
- 4-(2,5-Dichlorothiophen-3-yl)pyrimidin-2-amine
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
Uniqueness
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanoic acid moiety
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c9-6-3-4(8(10)14-6)5(11)1-2-7(12)13/h3H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSROSYUIBCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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